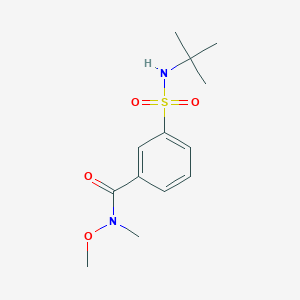![molecular formula C19H20FNO B12619267 5-[Benzyl(methyl)amino]-1-(4-fluorophenyl)pent-1-en-3-one CAS No. 918519-38-7](/img/structure/B12619267.png)
5-[Benzyl(methyl)amino]-1-(4-fluorophenyl)pent-1-en-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[Benzyl(methyl)amino]-1-(4-fluorophenyl)pent-1-en-3-one is a chemical compound known for its unique structure and potential applications in various fields. This compound features a benzyl group, a methylamino group, and a fluorophenyl group, making it an interesting subject for chemical research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-[Benzyl(methyl)amino]-1-(4-fluorophenyl)pent-1-en-3-one typically involves multi-step organic reactions. One common method includes the reaction of 4-fluorobenzaldehyde with benzylmethylamine in the presence of a base to form an intermediate Schiff base. This intermediate is then subjected to a Michael addition reaction with a suitable enone to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Reaction conditions such as temperature, pressure, and solvent choice are optimized to ensure high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
5-[Benzyl(methyl)amino]-1-(4-fluorophenyl)pent-1-en-3-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or fluorophenyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzyl or fluorophenyl derivatives.
Applications De Recherche Scientifique
5-[Benzyl(methyl)amino]-1-(4-fluorophenyl)pent-1-en-3-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 5-[Benzyl(methyl)amino]-1-(4-fluorophenyl)pent-1-en-3-one involves its interaction with specific molecular targets. The benzyl and fluorophenyl groups may interact with enzymes or receptors, modulating their activity. The compound’s effects are mediated through pathways involving signal transduction and gene expression.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-[Benzyl(methyl)amino]-1-phenylpent-1-en-3-one: Lacks the fluorine atom, which may affect its reactivity and biological activity.
5-[Benzyl(methyl)amino]-1-(4-chlorophenyl)pent-1-en-3-one: Contains a chlorine atom instead of fluorine, leading to different chemical properties.
Uniqueness
The presence of the fluorine atom in 5-[Benzyl(methyl)amino]-1-(4-fluorophenyl)pent-1-en-3-one imparts unique electronic and steric effects, influencing its reactivity and interactions with biological targets. This makes it distinct from its analogs and potentially more effective in certain applications.
Propriétés
Numéro CAS |
918519-38-7 |
|---|---|
Formule moléculaire |
C19H20FNO |
Poids moléculaire |
297.4 g/mol |
Nom IUPAC |
5-[benzyl(methyl)amino]-1-(4-fluorophenyl)pent-1-en-3-one |
InChI |
InChI=1S/C19H20FNO/c1-21(15-17-5-3-2-4-6-17)14-13-19(22)12-9-16-7-10-18(20)11-8-16/h2-12H,13-15H2,1H3 |
Clé InChI |
JOFUCFFUTDYTPO-UHFFFAOYSA-N |
SMILES canonique |
CN(CCC(=O)C=CC1=CC=C(C=C1)F)CC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


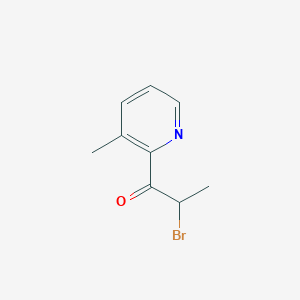
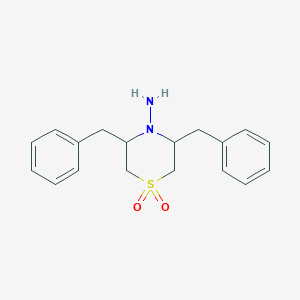
![1-(2-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-1-methyl-1H-benzimidazol-5-yl)-3-phenylthiourea](/img/structure/B12619193.png)
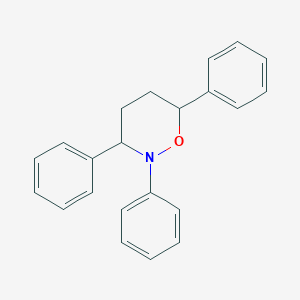

![4-[(4-Methoxyphenyl)methyl]piperidine-1-carboxylic acid](/img/structure/B12619220.png)
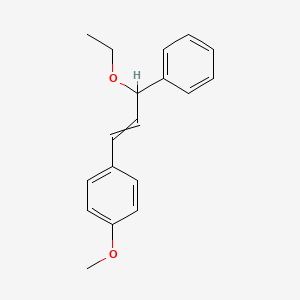
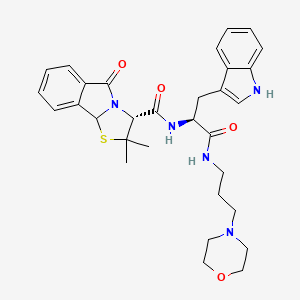
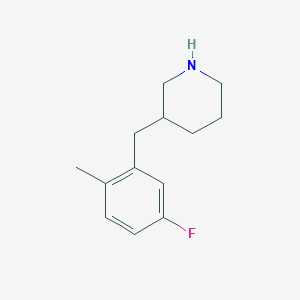
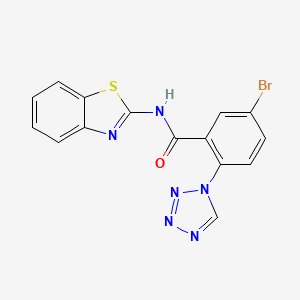

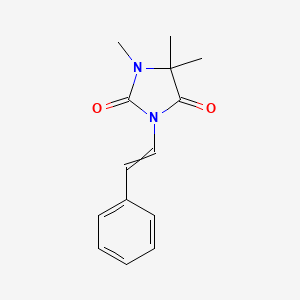
![(11S,12R,16S)-N-(2-chloro-5-nitrophenyl)-14-(4-fluorophenyl)-13,15-dioxo-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-11-carboxamide](/img/structure/B12619262.png)
